molecular formula C8H7BF4O2 B11768283 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid

Cat. No.: B11768283
M. Wt: 221.95 g/mol
InChI Key: YVISRSSEDBNWCZ-UHFFFAOYSA-N
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Description

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid is an organoboron compound with the molecular formula C8H7BF4O2 and a molecular weight of 221.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with both fluoro and trifluoromethyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid derivative under mild conditions . The reaction conditions often include a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid .

Chemical Reactions Analysis

Types of Reactions

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted aromatic compounds .

Scientific Research Applications

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which are desirable properties in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}boronic acid is unique due to the combined presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties enhance its reactivity and make it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C8H7BF4O2

Molecular Weight

221.95 g/mol

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methylboronic acid

InChI

InChI=1S/C8H7BF4O2/c10-7-2-1-5(4-9(14)15)3-6(7)8(11,12)13/h1-3,14-15H,4H2

InChI Key

YVISRSSEDBNWCZ-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC(=C(C=C1)F)C(F)(F)F)(O)O

Origin of Product

United States

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